

# WY-135: A Potent Dual Inhibitor of ALK and ROS1 Kinases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**WY-135** is a novel, potent, small-molecule dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1] As a member of the 2,4-diarylaminopyrimidine (DAAP) class of compounds, **WY-135** has demonstrated significant therapeutic potential in preclinical studies, particularly in overcoming resistance to existing ALK inhibitors such as crizotinib. This technical guide provides a comprehensive overview of **WY-135**, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its in vitro evaluation.

# **Chemical Properties**

**WY-135**, also referred to as compound 34c in its discovery publication, possesses the following chemical characteristics:



| Property          | Value                                                                                                                                             |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine |  |
| Molecular Formula | C28H34CIN9O3S                                                                                                                                     |  |
| Molecular Weight  | 612.15 g/mol                                                                                                                                      |  |
| CAS Number        | 2163060-83-9                                                                                                                                      |  |

#### **Mechanism of Action**

**WY-135** exerts its anti-cancer effects by targeting the ATP-binding pocket of both ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling. The constitutive activation of ALK and ROS1 fusion proteins is a known driver in several cancers, including non-small cell lung cancer (NSCLC). By inhibiting these kinases, **WY-135** disrupts key cellular processes such as cell proliferation, survival, and growth.

The primary downstream signaling pathways affected by ALK and ROS1 inhibition include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.
- JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.

### **Quantitative Data**

The inhibitory activity of **WY-135** has been quantified through various in vitro assays.

# **Enzymatic Inhibition**



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| ALK           | 1.4       |
| ROS1          | 1.1       |
| ALK L1196M    | 3.1       |
| ALK G1202R    | 8.7       |

IC50 values represent the concentration of **WY-135** required to inhibit 50% of the kinase activity.

**Cellular Proliferation Inhibition** 

| Cell Line | Cancer Type                       | Target   | IC50 (nM) |
|-----------|-----------------------------------|----------|-----------|
| Karpas299 | Anaplastic Large Cell<br>Lymphoma | ALK      | 28        |
| H2228     | Non-Small Cell Lung<br>Cancer     | EML4-ALK | 164       |

IC50 values were determined using the MTT assay and represent the concentration of **WY-135** required to inhibit 50% of cell proliferation.

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

### **MTT Assay for Cell Proliferation**

This protocol is used to assess the effect of **WY-135** on the proliferation of cancer cell lines.

- Cell Seeding: Plate cells (e.g., Karpas299, H2228) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **WY-135** (typically ranging from 0.01 nM to 10  $\mu$ M) for 72 hours.



- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of WY-135.

## **Cell Cycle Analysis**

This protocol determines the effect of **WY-135** on cell cycle progression.

- Cell Treatment: Treat cells with varying concentrations of WY-135 for a specified period (e.g., 24 or 48 hours).
- Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at 4°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

# **Apoptosis Assay**

This protocol quantifies the induction of apoptosis by WY-135.

- Cell Treatment: Treat cells with different concentrations of WY-135 for a designated time.
- Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.



- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

# **Western Blot Analysis**

This protocol is used to assess the effect of **WY-135** on the phosphorylation of ALK, ROS1, and their downstream signaling proteins.

- Cell Lysis: Treat cells with **WY-135**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)
  membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of ALK, ROS1, STAT3, AKT, and ERK.
- Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Figure 1: WY-135 inhibits ALK and ROS1 signaling pathways.

# **Experimental Workflow**





Click to download full resolution via product page

Figure 2: Workflow for in vitro evaluation of WY-135.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WY-135: A Potent Dual Inhibitor of ALK and ROS1 Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028517#what-is-wy-135-compound]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com